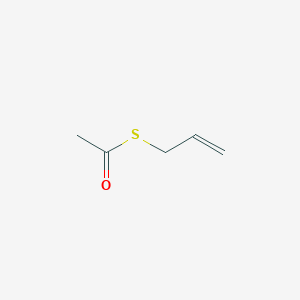
Allyl thioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylthioacetate is an organosulfur compound with the molecular formula C5H8OS. It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a thioacetate group (CH3COS-). This compound is known for its distinctive odor and is used in various chemical applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allylthioacetate can be synthesized through several methods. One common synthetic route involves the reaction of allyl alcohol with thioacetic acid. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as [CpRu(η3-C3H5)QA]PF6 in dichloromethane at 30°C for 24 hours under an inert atmosphere . Another method involves the use of allyl chloride and potassium thioacetate in an organic solvent .
Industrial Production Methods
Industrial production of allylthioacetate often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Allylthioacetate undergoes various chemical reactions, including:
Oxidation: Allylthioacetate can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert allylthioacetate to thiols.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydride and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioacetates depending on the nucleophile used.
Scientific Research Applications
Allylthioacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of allylthioacetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a prodrug, releasing thiols upon metabolic activation. These thiols can modulate redox-sensitive pathways and exert antioxidant effects. Additionally, allylthioacetate can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Allyl mercaptan: Similar structure but lacks the acetyl group.
Allyl acetate: Contains an acetate group instead of a thioacetate group.
Thioacetic acid: Lacks the allyl group.
Uniqueness
Allylthioacetate is unique due to the presence of both an allyl group and a thioacetate group, which imparts distinct reactivity and functional properties. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
23973-51-5 |
|---|---|
Molecular Formula |
C5H8OS |
Molecular Weight |
116.18 g/mol |
IUPAC Name |
S-prop-2-enyl ethanethioate |
InChI |
InChI=1S/C5H8OS/c1-3-4-7-5(2)6/h3H,1,4H2,2H3 |
InChI Key |
MIRAUQNBKACECA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















